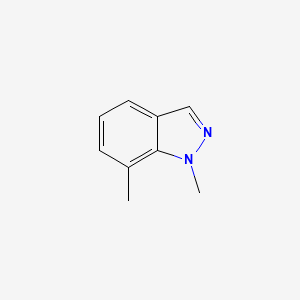

1,7-Dimethyl-1H-indazole

Descripción general

Descripción

1,7-Dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of two methyl groups at positions 1 and 7 of the indazole ring distinguishes this compound from other indazole derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehyde oximes. For instance, the cyclization of 2-aminobenzaldehyde oxime can yield 1H-indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,7-Dimethyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroindazole derivatives, and various substituted indazoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Antitumor Activity

1,7-Dimethyl-1H-indazole derivatives have been synthesized and evaluated for their anticancer properties. A notable study demonstrated that certain indazole derivatives exhibited potent inhibitory effects against various human cancer cell lines. For instance, compound 6o showed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line while displaying selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM. This compound was found to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .

Summary of Antitumor Studies

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| 6o | K562 | 5.15 | 33.2 |

| 107 | NSCLC | 0.07 | Not specified |

| 119 | BRAFV600 melanoma | 20 & 7 | Not specified |

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Research indicates that certain derivatives of 1H-indazole can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. For example, compound 120 demonstrated significant IDO1 inhibitory activity with an IC50 value of 5.3 µM. This suggests that modifications to the indazole scaffold can enhance its pharmacological profile against cancer .

Key Findings on Enzyme Inhibition

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 120 | IDO1 | 5.3 |

| 119 | ERK1/2 | 20 & 7 |

Synthetic Methodologies

The synthesis of this compound derivatives is often achieved through innovative methodologies such as direct arylation and molecular hybridization strategies. Recent studies have utilized water as a solvent for palladium-catalyzed direct arylation, which not only improves reaction efficiency but also addresses environmental concerns associated with organic solvents . This method has been successfully applied to produce a variety of arylated indazoles with moderate to good yields.

Case Studies and Clinical Relevance

Several compounds derived from the indazole framework have entered clinical trials or are used as therapeutics. For instance, Entrectinib, an ALK inhibitor containing an indazole moiety, showcases the structural importance of this compound in developing effective cancer treatments . The structural modifications made to indazole derivatives continue to reveal new therapeutic potentials.

Notable Indazole-Based Therapeutics

| Compound | Target Enzyme/Pathway | Status |

|---|---|---|

| Entrectinib | ALK | Clinical Trials |

| Pazopanib | Multi-Kinase Inhibitor | Approved |

| Niraparib | PARP1/PARP2 Inhibitor | Approved |

Mecanismo De Acción

The mechanism of action of 1,7-Dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, certain derivatives of indazole have been shown to inhibit enzymes like kinases, which play a crucial role in cell signaling pathways. The compound’s effects on cellular processes, such as proliferation and apoptosis, are mediated through these interactions .

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole: The parent compound of the indazole family, lacking the methyl groups at positions 1 and 7.

2H-Indazole: A structural isomer with the nitrogen atom in a different position.

5,7-Dimethyl-1H-indazole: Another dimethyl-substituted indazole with methyl groups at positions 5 and 7.

Uniqueness

1,7-Dimethyl-1H-indazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets and different pharmacological profiles compared to other indazole derivatives .

Actividad Biológica

Overview

1,7-Dimethyl-1H-indazole is a member of the indazole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrazole ring. The unique positioning of two methyl groups at the 1 and 7 positions distinguishes this compound from other derivatives, leading to diverse biological activities.

Target Interactions

Indazole derivatives, including this compound, have been shown to interact with various biological targets. They act as selective inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and have been implicated in modulating pathways involved in cell proliferation and apoptosis .

Biochemical Pathways

The compound influences several key biochemical pathways, including:

- MAPK Pathway : Involved in cell signaling related to growth and differentiation.

- PI3K/Akt Pathway : Critical for cell survival and metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown efficacy against hypopharyngeal carcinoma cells by suppressing indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism linked to immune evasion in tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that indazole derivatives can inhibit the growth of Candida species, including Candida albicans and Candida glabrata. In particular, certain derivatives have demonstrated potent activity against both miconazole-susceptible and resistant strains .

Case Studies

- Anticandidal Activity : A series of indazole derivatives were tested against various Candida strains using the cylinder-plate method. The results indicated that specific compounds exhibited significant growth inhibition at concentrations as low as 1 mM .

- Cancer Cell Studies : In a study focusing on hypopharyngeal carcinoma cells, a derivative of this compound was found to significantly reduce cell mobility and induce apoptosis through activation of ERK pathways .

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses : Exhibited anti-inflammatory and neuroprotective effects.

- High Doses : Associated with cytotoxicity in cancer cells leading to apoptosis.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBUCXVYWVRNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.